

The Biological Significance of Furosine Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Furosine dihydrochloride*

Cat. No.: *B570518*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furosine, chemically $\text{N}^{\varepsilon}\text{-}(\text{2-furoylmethyl})\text{-l-lysine}$, is a significant compound formed during the early stages of the Maillard reaction, a non-enzymatic browning process that occurs between amino acids and reducing sugars upon heating.^{[1][2]} While prevalent in a variety of heat-processed foods, furosine is more than a mere indicator of thermal processing; it possesses distinct biological activities with toxicological implications.^{[3][4]} This technical guide provides a comprehensive overview of the biological significance of **Furosine dihydrochloride**, its mechanisms of action, and its potential relevance in toxicology and drug development. The information is curated for researchers, scientists, and professionals in the field, with a focus on quantitative data, experimental methodologies, and the elucidation of key signaling pathways.

Introduction

Furosine dihydrochloride is the hydrochloride salt of furosine, an amino acid derivative that has garnered significant attention from food chemists and biomedical researchers.^{[5][6]} Its formation from the Amadori compound $\text{N}^{\varepsilon}\text{-fructoselysine}$ is a well-characterized marker of the extent of the Maillard reaction in foods.^{[1][6]} Beyond its role as a quality indicator for processed foods such as milk products, honey, and cereals, furosine has been shown to exert adverse biological effects.^{[7][8]} Studies have demonstrated its cytotoxicity and genotoxicity, with the liver and kidneys identified as primary target organs for its toxicity.^{[3][9]} Furthermore, furosine

can degrade to form advanced glycation end products (AGEs), which are implicated in various diseases, including diabetes.[5][10]

Toxicological Profile

The toxicological effects of furosine have been investigated in both in vitro and in vivo models, revealing a range of adverse cellular and organ-level responses. High doses of furosine have been shown to induce cell apoptosis and activate inflammatory necrosis.[3][4]

In Vitro Cytotoxicity and Genotoxicity

Studies on various human cell lines have demonstrated the cytotoxic and genotoxic potential of furosine. The kidney (Hek-293) and liver (HepG2) cell lines have been identified as particularly sensitive to furosine exposure.[8][9]

Table 1: In Vitro Effects of Furosine on Human Cell Lines

Cell Line	Effect	Concentration	Reference
Hek-293 (Kidney)	Significant reduction in cell viability	50 mg/L	[8]
Hek-293 (Kidney)	Induction of DNA damage	50 mg/L	[8]
HepG2 (Liver)	Reduction in cell viability	50 mg/L	[8]
HepG2 (Liver)	Cell cycle arrest at S phase	200 µM	[11]
SK-N-SH (Neuronal)	Reduction in cell viability	100 mg/L (p < 0.05)	[8]
Caco-2 (Intestinal)	DNA damage	800 mg/L	[8]

Note: The Ames assay indicated that furosine does not have mutagenic effects on TA 100 and TA 1535 strains of *Salmonella typhimurium*.[8]

In Vivo Toxicity

Animal studies, primarily in mice, have corroborated the in vitro findings, highlighting the liver and kidneys as the main target organs for furosine toxicity.[\[3\]](#)[\[9\]](#)

Table 2: In Vivo Effects of Furosine in Mice

Parameter	Dosage	Observation	Reference
Body Weight	Not specified	Inhibition of weight gain	[3] [9]
Liver Function	0.24 g/kg b.w.	Significant changes in biochemical indicators	[3]
Kidney Function	0.24 g/kg b.w.	Significant changes in biochemical indicators	[3]
Testicular Atrophy	500 mg/kg per day	Increased testicular atrophy	[11]
Testosterone Levels	500 mg/kg per day	Decreased testosterone levels	[11]
Liver Morphology	0.5 g/kg for 42 days	Obvious edema, cytomorphosis, inflammatory cell infiltration, and hemorrhages	[12]

Molecular Mechanisms of Action and Signaling Pathways

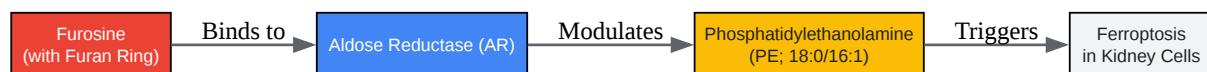
Recent research has begun to unravel the molecular mechanisms underlying the toxic effects of furosine. These involve the modulation of specific signaling pathways related to programmed cell death and cellular stress responses.

Induction of Apoptosis and Inflammatory Necrosis

Furosine has been shown to induce cell apoptosis and activate an inflammatory necrosis response, contributing to its toxic effects on the liver and kidneys.[3]

Regulation of Necroptosis via the RIPK1/RIPK3/MLKL Pathway

In hepatocytes, furosine triggers necroptosis, a form of programmed necrosis, by activating the Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like (MLKL) signaling cascade.[12] This pathway is a key regulator of inflammation and cell death.



[Click to download full resolution via product page](#)

Caption: Furosine-induced necroptosis signaling pathway in hepatocytes.

Induction of Ferroptosis in Kidney Cells

In kidney tissue, furosine has been found to trigger ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation.[13] This process is mediated, at least in part, through the interaction of furosine with aldose reductase (AR). The furan ring of furosine appears to be a key structural feature for this activity.[13]

[Click to download full resolution via product page](#)

Caption: Furosine-induced ferroptosis pathway in kidney cells.

Regulation of the Cep55/NF-κB/PI3K/Akt/FOX01/TNF-α Pathway in Sertoli Cells

Furosine has also been shown to exert toxic effects on primary Sertoli cells by regulating the Cep55/NF-κB/PI3K/Akt/FOX01/TNF-α pathway, which is involved in cell survival, proliferation, and inflammation.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols used in the cited studies on furosine.

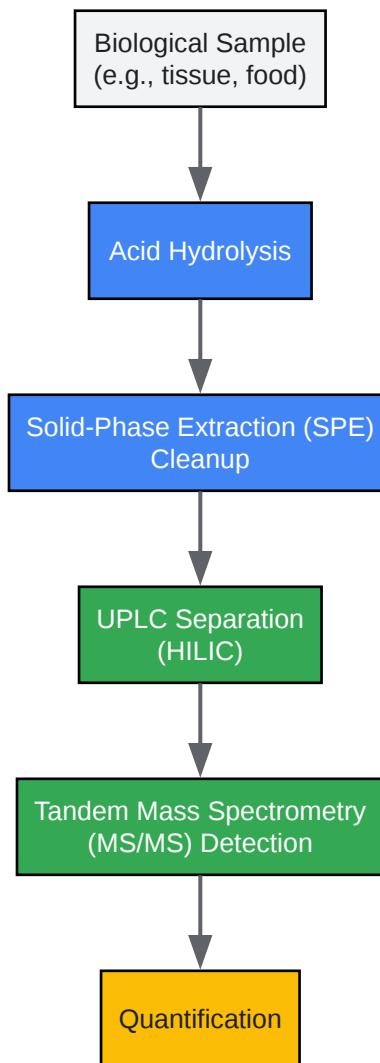
In Vitro Cytotoxicity Assay (MTT Assay)

- Cell Lines: Hek-293 (kidney), HepG2 (liver), SK-N-SH (neuronal), and Caco-2 (intestinal) cells.
- Procedure:
 - Cells are seeded in 96-well plates at a density of 4×10^4 cells/well.
 - After 24 hours, cells are exposed to varying concentrations of furosine (0-2000 mg/L) for another 24 hours.
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-tetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated.
 - The formazan crystals are dissolved in a solubilization solution.
 - Absorbance is measured at a specific wavelength to determine cell viability.[8]

DNA Damage Assessment (TUNEL Assay)

- Objective: To detect DNA fragmentation associated with apoptosis.
- Procedure:
 - Cells are treated with selected cytotoxic concentrations of furosine.
 - Cells are fixed and permeabilized.

- Terminal deoxynucleotidyl transferase (TdT) and dUTP-conjugated fluorescent labels are added to the cells.
- TdT catalyzes the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
- TUNEL-positive cells are quantified using fluorescence microscopy.[8][14]


In Vivo Acute Toxicity Study in Mice

- Animal Model: CD-1 mice.
- Procedure:
 - Mice are administered furosine (e.g., 0.24 g/kg body weight) via intragastric gavage.
 - At specified time points (e.g., 4 and 12 hours), animals are euthanized.
 - Blood and organs (liver, kidney) are collected.
 - Organ indices, hematology parameters, and biochemical indicators of liver and kidney function (e.g., ALT, AST, ALP, γ-GT, TBil, LDH) are measured.
 - Histopathological analysis of organ tissues is performed.[3][12]

Quantification of Furosine in Biological Samples

- Method: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
- Sample Preparation:
 - Acid hydrolysis of the sample to release furosine from its protein-bound form.
 - Solid-phase extraction (SPE) for cleanup.
- Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often used to avoid ion-pairing agents.[15]

- Detection: Mass spectrometry in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[\[4\]](#)

[Click to download full resolution via product page](#)

Caption: General workflow for the quantification of furosine.

Implications for Drug Development and Future Research

The demonstrated biological activities of furosine present several considerations for drug development and future research:

- Toxicological Screening: Furosine could serve as a toxicological marker in the safety assessment of new chemical entities, particularly those with structural similarities or those that undergo metabolic pathways that could generate furan-containing moieties.
- Therapeutic Targeting: The signaling pathways modulated by furosine, such as the RIPK1/RIPK3/MLKL necroptosis pathway and the ferroptosis pathway, are implicated in various diseases, including inflammatory disorders, neurodegenerative diseases, and cancer. Understanding how furosine interacts with these pathways could provide insights for the development of novel therapeutic agents that target these processes.
- Dietary Considerations: For preclinical and clinical studies, the furosine content in animal chow and patient diets may be a relevant variable to consider, especially in studies involving kidney or liver function.

Future research should focus on further elucidating the downstream targets of furosine, the long-term effects of chronic low-dose exposure, and its potential interactions with other dietary components and xenobiotics.

Conclusion

Furosine dihydrochloride, a prominent Maillard reaction product, exhibits significant biological activities with clear toxicological implications, primarily targeting the liver and kidneys. Its ability to induce programmed cell death through distinct signaling pathways, including necroptosis and ferroptosis, underscores its importance beyond being a simple marker of food processing. For researchers, scientists, and drug development professionals, a thorough understanding of the biological significance of furosine is crucial for assessing potential health risks, identifying novel therapeutic targets, and ensuring the rigor of experimental design. The data and methodologies presented in this guide provide a foundational resource for further investigation into this biologically active compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Forty years of furosine - forty years of using Maillard reaction products as indicators of the nutritional quality of foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Furosine induces DNA damage and cell death in selected human cell lines: a strong toxicant to kidney Hek-293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toxicology studies of furosine in vitro/in vivo and exploration of the related mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Furosine, a Maillard Reaction Product, Triggers Necroptosis in Hepatocytes by Regulating the RIPK1/RIPK3/MLKL Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Maillard reaction products with furan ring, like furosine, cause kidney injury through triggering ferroptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Furosine induces DNA damage and cell death in selected human cell lines: a strong toxicant to kidney Hek-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of furosine in thermally processed foods by hydrophilic interaction liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Biological Significance of Furosine Dihydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b570518#biological-significance-of-furosine-dihydrochloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com